molecular formula C12H14BrNO B179938 1-Benzyl-3-bromopiperidin-4-one CAS No. 104860-16-4

1-Benzyl-3-bromopiperidin-4-one

Cat. No. B179938
M. Wt: 268.15 g/mol
InChI Key: WYAPDFWEFUDKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-bromopiperidin-4-one is a chemical compound that belongs to the class of piperidone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-Benzyl-3-bromopiperidin-4-one involves the inhibition of the enzymes monoamine oxidase and acetylcholinesterase. This leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain. These neurotransmitters are involved in various physiological processes such as mood regulation, attention, and memory.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Benzyl-3-bromopiperidin-4-one have been studied extensively. It has been found to improve cognitive function and memory in animal models. It has also been shown to have antidepressant and anxiolytic effects. Additionally, it has been found to have neuroprotective properties and can protect against oxidative stress-induced damage in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Benzyl-3-bromopiperidin-4-one in lab experiments is its potent inhibitory activity against monoamine oxidase and acetylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling.

Future Directions

There are several potential future directions for research on 1-Benzyl-3-bromopiperidin-4-one. One area of research could be the development of more potent and selective inhibitors of monoamine oxidase and acetylcholinesterase. Another area of research could be the investigation of the compound's potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound's potential as a neuroprotective agent could be further explored.

Synthesis Methods

The synthesis of 1-Benzyl-3-bromopiperidin-4-one involves the reaction of 1-benzylpiperidin-4-one with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is ensured by using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-Benzyl-3-bromopiperidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes such as monoamine oxidase and acetylcholinesterase. These enzymes are involved in the degradation of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters.

properties

IUPAC Name

1-benzyl-3-bromopiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAPDFWEFUDKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)Br)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546489
Record name 1-Benzyl-3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromopiperidin-4-one

CAS RN

104860-16-4
Record name 1-Benzyl-3-bromopiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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